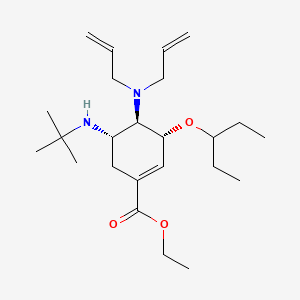
(Disulfanediylbis(4,1-phenylene))bis(morpholinomethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
(Disulfanediylbis(4,1-phenylene))bis(morpholinomethanone) undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Disulfanediylbis(4,1-phenylene))bis(morpholinomethanone) is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying disulfide bond formation and reduction in biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Disulfanediylbis(4,1-phenylene))bis(morpholinomethanone) involves its ability to undergo redox reactions due to the presence of disulfide bonds. These bonds can be cleaved and reformed, making the compound useful in studying redox biology and chemistry. The molecular targets and pathways involved are primarily related to its redox activity and interaction with thiol-containing molecules.
Comparison with Similar Compounds
(Disulfanediylbis(4,1-phenylene))bis(morpholinomethanone) can be compared with other disulfide-containing compounds such as:
Cystine: A naturally occurring disulfide-containing amino acid.
Disulfiram: A drug used to treat chronic alcoholism, containing disulfide bonds.
Dithiothreitol (DTT): A reducing agent used in biochemistry to break disulfide bonds.
Properties
Molecular Formula |
C22H24N2O4S2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[4-[[4-(morpholine-4-carbonyl)phenyl]disulfanyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H24N2O4S2/c25-21(23-9-13-27-14-10-23)17-1-5-19(6-2-17)29-30-20-7-3-18(4-8-20)22(26)24-11-15-28-16-12-24/h1-8H,9-16H2 |
InChI Key |
FBDDDRXEAIMJME-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)SSC3=CC=C(C=C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)





![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)

